D-Leucinol
Description
Significance of Stereochemistry and Chirality in Chemical and Biological Systems
Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is fundamental to understanding chemical behavior, reactivity, and interactions. solubilityofthings.com A core concept within stereochemistry is chirality, which describes molecules that are non-superimposable on their mirror images, akin to a person's left and right hands. solubilityofthings.comuou.ac.in This non-superimposability arises from the presence of chiral centers, typically carbon atoms bonded to four different substituents. solubilityofthings.com Molecules exhibiting chirality exist as enantiomers, which are pairs of mirror-image isomers. solubilityofthings.comuou.ac.in
The significance of chirality is particularly pronounced in biological systems. Living organisms are predominantly composed of chiral molecules, including amino acids, DNA, carbohydrates, and enzymes. pressbooks.pub Biological receptors, which are themselves chiral, can differentiate between enantiomers, leading to vastly different biological responses. pressbooks.pubnih.gov For instance, one enantiomer of a chiral compound may exhibit desirable pharmacological effects, while its mirror image could be inactive or even harmful. solubilityofthings.comuou.ac.innih.gov A historical example is the drug thalidomide, where one enantiomer was therapeutic for morning sickness, but the other caused severe birth defects. solubilityofthings.comuou.ac.in This highlights the critical need for precise stereochemical control in drug design and development, often necessitating the production of specific stereoisomers. pressbooks.pubnih.gov Enzymes, as chiral catalysts, play a crucial role in biological systems by producing specific stereoisomers, a capability that the pharmaceutical industry increasingly leverages to circumvent the difficulties of separating stereoisomers from racemic mixtures. pressbooks.pub
Overview of Chiral Amino Alcohols as Versatile Building Blocks in Organic Synthesis
Chiral amino alcohols are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group, along with a chiral center. iris-biotech.de These molecules are highly valued in organic synthesis due to their versatility as chiral building blocks, auxiliaries, ligands, and organocatalysts. iris-biotech.debohrium.comnih.govresearchgate.netjove.com Their unique structural features enable them to direct stereoselective reactions, leading to the formation of enantiomerically pure compounds. researchgate.netchemimpex.com
The amino alcohol moiety is a common structural motif found in numerous natural products and active pharmaceutical ingredients. nih.govresearchgate.netjove.com While primary β-amino alcohols can be derived from α-amino acids through conventional chemical synthesis, the synthesis of chiral γ-amino alcohols or secondary amino alcohols often demands more complex and tedious pathways with stringent control over stereochemistry. nih.govjove.com Biocatalytic approaches, leveraging the high stereoselectivity of enzymes, offer a promising alternative for the efficient synthesis of these chiral building blocks, often simplifying multi-step processes by avoiding protection/deprotection steps. nih.govjove.com
D-Leucinol, as a specific chiral amino alcohol, finds application in various synthetic endeavors. It is utilized in solution phase peptide synthesis, demonstrating its role in constructing complex biomolecules. nbinno.comchemimpex.com Furthermore, this compound has been identified as an efficient organocatalyst for specific reactions, such as the cross-aldol reaction of isatin (B1672199) and its derivatives. nbinno.comchemicalbook.com Its properties make it particularly valuable in the production of enantiomerically pure compounds, which are essential in the development of effective drugs and agrochemicals. chemimpex.com Researchers also employ this compound in the synthesis of amino acids and peptides, enhancing reaction efficiency and ensuring high yields. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044482 | |
| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-09-2 | |
| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-Leucinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for D Leucinol and Its Precursors
Chemical Synthesis Approaches
Chemical synthesis routes for D-Leucinol and related chiral amino alcohols often employ strategies to control the stereochemistry, ensuring the production of the desired enantiomer. These approaches range from general stereoselective methods for chiral amino alcohols to specific modifications for this compound derivatives.
Stereoselective and Asymmetric Synthesis Strategies for Chiral Amino Alcohols
Stereoselective and asymmetric synthesis are crucial for obtaining chiral amino alcohols, which are prevalent synthons in pharmaceuticals and bioactive compounds. These methods aim to produce a single enantiomer or a mixture with a significant excess of one enantiomer. One developed strategy involves the copper-catalyzed hydroamination of unprotected allylic alcohols for the asymmetric synthesis of γ-amino alcohols. This method allows for the preparation of various chiral 1,3-amino alcohols with excellent regio- and enantioselectivity using readily available starting materials. mit.edunih.gov This approach has been shown to be efficient for accessing medicinally and pharmaceutically valuable γ-amino alcohols. nih.gov
Other general methods for accessing 1,2-amino alcohols include oxyamination and oxymercuration of alkenes. acs.org Asymmetric synthesis of β-amino alcohols with moderate enantiomeric purity has also been achieved through the hydroboration of aldehyde enamines. acs.org Furthermore, an intramolecular platinum-catalyzed hydrosilylation reaction offers an entry to syn-1,2-amino alcohols, while the reduction of an oxime derived from an α-hydroxy ketone can provide a diastereoselective route to 1,2-amino alcohols. acs.org
Application of Chiral Auxiliaries in the Synthesis of this compound Derivatives
Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a reaction to direct the stereochemistry of a new chiral center, after which they are removed. du.ac.in this compound and its protected forms, such as Boc-D-Leucinol and Fmoc-D-Leucinol, are themselves utilized as chiral auxiliaries in asymmetric synthesis. chemimpex.comchemimpex.comchemimpex.com They assist researchers in creating compounds with specific stereochemistry, enhancing the efficiency of chemical reactions while ensuring high yields. chemimpex.com For instance, Boc-D-Leucinol is applied in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where its Fmoc protection group facilitates easy removal under mild conditions, maintaining the integrity of sensitive functional groups. chemimpex.com
Beta-amino alcohols, often derived from L-amino acids, constitute a readily available chiral pool and are valuable chiral auxiliaries in modern organic synthesis. akjournals.com The application of amino alcohols and their derivatives in asymmetric transformations, including 1,2-additions, ring-closure reactions, conjugate additions, and α-functionalization of carbonyl compounds, has been widely explored. akjournals.com For example, valine-derived oxazolidines have been used as chiral auxiliaries in asymmetric aldol (B89426) reactions, where the configuration of the product critically depends on the enolate's configuration and conformation. du.ac.in
Reductive Alkylation and Amination Routes to N,N-Dimethylleucinol
Reductive amination, also known as reductive alkylation, is a fundamental reaction in organic chemistry that converts a carbonyl group (typically a ketone or an aldehyde) to an amine via an intermediate imine. organic-chemistry.orgwikipedia.org This method is widely used for synthesizing amines due to its ability to be performed catalytically in one-pot under mild conditions, aligning with principles of green chemistry. wikipedia.org
The synthesis of N,N-dimethylleucinol, a derivative of leucinol, can be achieved through the reductive alkylation of leucinol's primary amine. A common approach involves the Eschweiler-Clarke reaction, which is a well-known method for the N,N-dimethylation of primary amines. scribd.com This process typically utilizes formaldehyde (B43269) and a reducing agent. Other reducing agents commonly employed in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com These agents allow for the selective reduction of imines, even in the presence of other reducible functional groups. masterorganicchemistry.com
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing chiral compounds like this compound. Enzymes can operate under mild reaction conditions, leading to high enantioselectivities and conversions. nih.gov
Creation and Engineering of D-Amino Acid Dehydrogenases for D-Amino Acid Production
D-amino acid dehydrogenases (D-AADH, EC 1.4.99.1) are crucial enzymes for the one-step production of D-amino acids from their corresponding 2-oxo acids and ammonia (B1221849), often in the presence of NADPH. mdpi.comfrontiersin.orgnih.govasm.org While L-amino acid dehydrogenases are abundant in nature, useful D-AADH enzymes are not readily found. frontiersin.orgnih.gov This has spurred significant efforts in protein engineering to create and optimize D-AADH variants. frontiersin.orgnih.gov
Pioneering work involved creating a highly stereoselective D-AADH from meso-diaminopimelate D-dehydrogenase (m-DAPDH) found in Corynebacterium glutamicum through rational and random mutagenesis. mdpi.comfrontiersin.orgnih.gov Although this engineered enzyme could produce several D-amino acids via reductive amination, its stability was insufficient for industrial application. frontiersin.orgnih.gov Subsequent research focused on identifying and characterizing more stable m-DAPDHs from thermophilic bacteria, such as Ureibacillus thermosphaericus. nih.govasm.org Through site-directed mutagenesis, a stable NADP-dependent D-AADH was created from Ureibacillus thermosphaericus m-DAPDH. asm.org This engineered enzyme successfully catalyzed the one-step synthesis of various D-amino acids, including D-leucine and D-isoleucine, with high yields and optical purity. frontiersin.orgnih.govasm.orgnih.gov Further engineering, such as the D94A mutation in Ureibacillus thermosphaericus D-AADH, dramatically enhanced catalytic activity for hydrophobic D-amino acids with bulky side chains, including D-leucine. asm.org
Key research findings on engineered D-Amino Acid Dehydrogenases:
| Enzyme Source (Parent) | Mutation/Engineering Strategy | Substrate Scope (Examples) | Key Performance Metrics (Yield/ee) | Reference |
| Corynebacterium glutamicum m-DAPDH | 5 point mutations (rational/random mutagenesis) | Several D-amino acids | Capable of production | frontiersin.orgnih.gov |
| Ureibacillus thermosphaericus m-DAPDH | Site-directed mutagenesis | D-Leucine, D-Isoleucine, D-Phenylalanine | High yields, >99% optical purity | frontiersin.orgnih.govasm.orgnih.gov |
| Ureibacillus thermosphaericus D-AADH | D94A single mutation | D-Leucine, D-Phenylalanine, D-Norleucine, D-Methionine, D-Tryptophan | Up to 25x higher specific activity for D-Leucine, 54x for D-Phenylalanine | asm.org |
Stereoinversion Cascades for Enantioselective Synthesis of D-Amino Acids from L-Amino Acids
Stereoinversion cascades represent an efficient biocatalytic strategy for converting readily available L-amino acids into their D-enantiomers. nih.govresearchgate.netrsc.org This multi-enzyme approach typically involves two main modules: an oxidative deamination module and a reductive amination module, often coupled with a cofactor regeneration system. nih.govresearchgate.net
This biocatalytic cascade system has been successfully constructed and optimized for the asymmetric synthesis of various D-amino acids. For example, a system combining Proteus mirabilis L-amino acid deaminase (PmLAAD) and Symbiobacterium thermophilum meso-diaminopimelate dehydrogenase (StDAPDH) with Burkholderia stabilis formate (B1220265) dehydrogenase (BsFDH) has been shown to efficiently stereoinvert L-amino acids. nih.govresearchgate.net This includes the conversion of aliphatic L-amino acids, such as L-leucine, to their corresponding D-amino acids, with D-leucine, D-glutamic acid, and D-norvaline being obtained in quantitative conversion and high enantiomeric excess (>99% ee). nih.gov
Data on Stereoinversion of L-Amino Acids to D-Amino Acids via Biocatalytic Cascades:
| L-Amino Acid Substrate | Enzymes Involved (Example System) | D-Amino Acid Product | Conversion Yield | Enantiomeric Excess (ee) | Reference |
| L-Leucine | PmLAAD, StDAPDH/H227V, BsFDH | D-Leucine | Quantitative | >99% | nih.gov |
| L-Phenylalanine | PmLAAD, StDAPDH/H227V, BsFDH | D-Phenylalanine | Quantitative | >99% | nih.govrsc.orgresearchgate.net |
| L-Norvaline | PmLAAD, StDAPDH/H227V, BsFDH | D-Norvaline | Quantitative | >99% | nih.gov |
| L-Glutamic Acid | PmLAAD, StDAPDH/H227V, BsFDH | D-Glutamic Acid | Quantitative | >99% | nih.gov |
This biocatalytic approach offers a promising, sustainable, and cost-efficient route for the asymmetric synthesis of a broad range of D-amino acids, overcoming limitations such as high costs and low yields often associated with chemical methods. nih.gov
Mechanistic Aspects of Enzymatic Transformations Involving D-Leucine Precursors
Enzymatic transformations involving D-leucine precursors primarily revolve around the interconversion of D-leucine with its α-keto acid counterpart, α-ketoisocaproic acid (4-methyl-2-oxopentanoate). Key enzymes facilitating these reactions include D-amino acid oxidase (DAAO) and D-amino acid dehydrogenase (D-AADH), each employing distinct catalytic mechanisms.
D-Amino Acid Oxidase (DAAO)
D-Amino acid oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-leucine. This enzyme plays a role in the catabolism and detoxification of D-amino acids in various organisms, including mammals where it is found in the kidney, liver, and brain physiology.orgnih.govfrontiersin.org.
Mechanistic Pathway: The catalytic mechanism of DAAO involves several steps:
Substrate Binding: D-leucine binds to the active site of the enzyme.
Dehydrogenation: DAAO, utilizing flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group, catalyzes the oxidative deamination of D-leucine. This step involves a direct hydride transfer from the α-carbon of the D-amino acid to the N(5) position of the flavin cofactor pnas.org. This leads to the formation of an imino acid intermediate and reduced flavin (FADH₂).
Hydrolysis: The imino acid intermediate spontaneously hydrolyzes in the presence of water to yield the corresponding α-keto acid (4-methyl-2-oxopentanoate) and ammonia (NH₃) nih.govpnas.org.
Flavin Reoxidation: The reduced FADH₂ is then reoxidized by molecular oxygen (O₂) to regenerate FAD, producing hydrogen peroxide (H₂O₂) as a byproduct nih.govpnas.org.
Detailed Research Findings: High-resolution structural studies of DAAO, particularly from yeast, have provided strong evidence supporting a hydride transfer mechanism for the dehydrogenation step, challenging earlier carbanion mechanisms pnas.org. This mechanism highlights the direct transfer of an α-hydrogen from the D-amino acid to the flavin, emphasizing the precise positioning of the substrate within the active site. The enzyme exhibits strict stereoselectivity for D-amino acids and a broad substrate specificity, allowing it to act on various neutral and polar D-amino acids frontiersin.org. Studies using mutant mice lacking DAAO activity have confirmed that DAAO is indispensable for the in vivo conversion of D-leucine to α-ketoisocaproic acid and subsequent L-leucine formation via chiral inversion physiology.org.
D-Amino Acid Dehydrogenase (D-AADH)
D-amino acid dehydrogenase (D-AADH, EC 1.4.99.6) is a bacterial enzyme that catalyzes the oxidation of D-amino acids to their corresponding oxoacids. Unlike DAAO, which uses oxygen as an electron acceptor, D-AADH can utilize various other compounds as electron acceptors, with coenzyme Q being a physiological substrate chemimpex.com. Importantly, engineered D-AADH enzymes can also catalyze the reverse reaction, the reductive amination of 2-keto acids to produce D-amino acids.
Mechanistic Pathway (Reductive Amination for D-Leucine Synthesis): Engineered D-AADH enzymes are highly valuable for the stereoselective synthesis of D-amino acids, including D-leucine, from their α-keto acid precursors. This reaction typically involves:
Substrate Binding: The α-keto acid (e.g., 2-oxo-4-methylvaleric acid, which is α-ketoisocaproic acid) and ammonia bind to the enzyme's active site.
Reductive Amination: In the presence of a nicotinamide (B372718) cofactor (e.g., NADH), the enzyme catalyzes the reductive amination of the α-keto acid, transferring an amino group from ammonia and a hydride from NADH to form the D-amino acid. The cofactor is oxidized (NADH to NAD⁺) in this process nih.gov.
Detailed Research Findings: Researchers have successfully engineered D-AADH enzymes to broaden their substrate range and enhance their catalytic efficiency for the synthesis of D-amino acids. For instance, a variant of meso-diaminopimelate D-dehydrogenase (DAPDH) from Ureibacillus thermosphaericus with specific mutations has been shown to convert 2-oxo-4-methylvaleric acid (α-ketoisocaproic acid) to D-leucine with high yields (99%) and excellent enantiomeric excess (>99% ee) nih.govnih.govresearchgate.net. This highlights the potential of engineered D-AADH enzymes for the biocatalytic production of D-amino acids, which can then serve as precursors for other chiral compounds like this compound through subsequent chemical or enzymatic steps (e.g., reduction of the carboxylic acid).
While D-leucine dehydrogenase (LeuDH, EC 1.4.1.9) also exists, it primarily catalyzes the reversible deamination of L-leucine to 4-methyl-2-oxopentanoate (B1228126) and ammonia, using NAD⁺ as a cofactor creative-enzymes.commdpi.commedchemexpress.comnih.govfrontiersin.org. It is important to distinguish LeuDH from D-amino acid specific enzymes like DAAO and D-AADH, as LeuDH is involved in the metabolism of L-amino acids.
The mechanistic understanding of these enzymatic transformations involving D-leucine precursors is critical for developing efficient and stereoselective biocatalytic routes for the synthesis of D-amino acids, which can serve as valuable chiral intermediates for the production of this compound and other fine chemicals.
Applications of D Leucinol in Advanced Organic Synthesis
D-Leucinol as a Chiral Building Block
This compound's defined stereochemistry makes it an invaluable chiral building block in the construction of complex organic molecules, where the control of absolute configuration is paramount.
Role of Fmoc-D-Leucinol in Solid-Phase Peptide Synthesis and Peptide Chemistry
Fmoc-D-Leucinol, a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of this compound, serves as a crucial and versatile building block in peptide synthesis and drug development nih.gov. It is widely utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-leucine residues into peptide sequences nih.govamazonaws.com. The Fmoc protecting group is instrumental in this process, as it safeguards the α-amino group during synthesis and can be readily removed under mild basic conditions, thereby facilitating the stepwise elongation of the peptide chain nih.gov. Beyond SPPS, this compound itself is also employed in solution phase peptide synthesis fishersci.no. The incorporation of this compound-derived components can enhance the solubility and bioavailability of therapeutic peptides, making it a valuable asset in drug formulation nih.gov.
Incorporation of this compound-Derived Scaffolds into Complex Molecular Architectures
As a component of the "chiral pool," this compound provides a readily available source of chirality for organic synthesis uni.lu. Its unique structure allows for the incorporation of this compound-derived scaffolds into intricate molecular architectures. This utility stems from its ability to act as a chiral template, influencing the stereochemical outcome of reactions and facilitating the generation of new stereocenters within the target molecule uni.lu. The inherent chirality of this compound makes it adaptable for diverse applications in organic synthesis, contributing to the construction of complex structures with defined stereochemistry labsolu.ca.
Utility in the Total Synthesis of Natural Products and Analogues, e.g., Janoxepin
This compound, or its precursor D-leucine, plays a significant role in the total synthesis of natural products and their analogues. A notable example is the total synthesis of (±)-Janoxepin, a natural product isolated from the fungus Aspergillus janus nih.gov. Janoxepin is a novel antiplasmodial oxepine-pyrimidinone-ketopiperazine, and its synthesis highlights the importance of D-leucine as a starting material nih.gov. The total synthesis of (±)-Janoxepin was achieved in 13 steps, originating from readily available Boc-D-leucine. Key synthetic transformations in this route included pyrimidinone preparation, ring-closing metathesis, aldol (B89426) introduction of the enamide, and subsequent dihydro-oxepine elaboration nih.gov. This synthetic approach proved efficient for the preparation of various Janoxepin analogues, such as dihydro-janoxepin and tetrahydro-janoxepin nih.gov.
This compound-Derived Chiral Auxiliaries and Ligands
The utility of this compound extends to its derivatives, which are employed as chiral auxiliaries and ligands to induce asymmetry in chemical reactions.
Design and Application in Asymmetric Catalysis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. They are typically introduced prior to the stereoselective reaction and subsequently removed. This compound, as a chiral amino alcohol, can be a foundation for designing such auxiliaries. In asymmetric catalysis, the goal is to synthesize enantiomerically pure compounds efficiently. This compound itself has been demonstrated to function as an efficient organocatalyst for the cross-aldol reaction of isatin (B1672199) and its derivatives fishersci.no. This application underscores its direct role in facilitating asymmetric transformations. The broader class of amino alcohol-derived chiral auxiliaries, including those from valinol or tert-leucinol, are considered fundamental tools in asymmetric synthesis.
Stereoselective Transformations Facilitated by this compound Derivatives
This compound and its derivatives enable a range of stereoselective transformations. As mentioned, this compound acts as an effective organocatalyst for the stereoselective cross-aldol reaction of isatin derivatives fishersci.no. Beyond this direct application, the principles demonstrated by other amino acid-derived chiral catalysts suggest the potential for this compound derivatives. For instance, rhodium(II) dimers derived from naphthoyl amino acids, such as tert-leucine, are known to catalyze numerous stereoselective transformations, including cyclopropanation, C-H insertion, aziridination, thioether amination, and 1,3-dipolar cycloaddition reactions. Furthermore, palladium-catalyzed stereoselective sp³ C−H activation and arylation have been reported for amino acid derivatives, including leucine (B10760876), in the construction of biaryl unnatural amino acid motifs. The use of poly-leucine as a chiral catalyst has also been explored for stereoselective epoxidation of unsaturated carbonyl compounds, further illustrating the capacity of leucine-based structures to induce stereoselectivity. These examples highlight the significant potential of this compound derivatives in facilitating precise stereochemical control in organic synthesis.
D Leucinol in Medicinal Chemistry and Biological Research
D-Leucinol as a Chiral Scaffold in Drug Discovery and Development
Chirality is a fundamental aspect of drug design and development, as enantiomeric forms of drug molecules often exhibit distinct biological properties, with one enantiomer potentially having the desired therapeutic effect while the other may be inactive or even deleterious. nih.gov this compound, as a chiral amino alcohol, is a valuable building block in the synthesis of complex molecules with specific biological activities. nih.gov Unnatural amino acids, including D-amino acids and their derivatives like this compound, are increasingly recognized as important chiral building blocks and molecular scaffolds for constructing diverse chemical libraries in modern drug discovery. researchgate.net
Design and Synthesis of Enantiopure Pharmaceutical Intermediates
The pharmaceutical industry places high importance on the production of single enantiomers of drug intermediates. researchgate.netresearchgate.net Biocatalytic processes, which often exhibit high enantioselectivity, offer a powerful alternative for preparing these crucial chiral compounds. researchgate.netresearchgate.net this compound, as a chiral amino alcohol, contributes to this field by providing a stereodefined center for the synthesis of complex pharmaceutical intermediates. For instance, N-acetyl-D-leucine (NADL), a derivative of D-leucine, has been successfully employed in dynamic kinetic resolution (DKR) to obtain enantiopure chiral amine fragments. This method was instrumental in accessing a key intermediate for the anti-HIV drug Lenacapavir, demonstrating the utility of D-leucine derivatives in synthesizing pharmaceutical building blocks. acs.org The ability to precisely control stereochemistry is vital, as it directly impacts the efficacy and safety profile of the final drug product. nih.gov
Antileishmanial and Antiviral Agents Incorporating D-Leucine/Leucinol Moieties
Research has explored the incorporation of D-leucine and its derivatives into agents targeting parasitic and viral diseases. In the context of antileishmanial research, the Leishmania donovani leucine (B10760876) aminopeptidase (B13392206) (LdLAP) has been identified as a promising therapeutic target against leishmaniasis. acs.orgresearchgate.net Studies have shown that peptidomimetic inhibitors, which often incorporate amino acid derivatives, potently inhibit LdLAP, indicating a potential avenue for developing new antileishmanial agents. acs.org While direct incorporation of this compound moieties into established antileishmanial agents is an area of ongoing investigation, the role of leucine-related structures in targeting key parasitic enzymes highlights its relevance.
In antiviral drug development, a notable example is the Lopinavir D-Leucine Diastereomer, which functions as a highly efficacious antiretroviral compound used in Human Immunodeficiency Virus (HIV) research. This demonstrates a direct application where a D-leucine derivative is an integral part of an active antiviral agent. Furthermore, some studies on antimicrobial peptides (AMPs) with antiviral properties have explored the impact of D-amino acid incorporation, noting that sequence reversal or the inclusion of D-amino acids can influence anti-HIV activity. nih.gov
Role of D-Leucine and its Derivatives in Neuroscience Research
D-amino acids, including D-leucine, are increasingly recognized for their significant roles in neuroscience. They are considered potential biomarkers for various neurological diseases, and their targeted chiral metabolomics analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is a pivotal approach for identifying these biomarkers. mdpi.comnih.govacs.orgresearchgate.net Fluctuations in the levels of D-amino acids can be linked to the pathology of neurological conditions, often through their involvement in modulating N-methyl-D-aspartate receptors (NMDARs) and neurotransmission. mdpi.comnih.gov D-leucine, for instance, was initially discovered in the pineal gland and hippocampus, with proposed roles in regulating neuronal excitability and sleep-wake cycles. mdpi.com
Targeted Chiral Metabolomics of D-Amino Acids as Potential Biomarkers in Neurological Diseases
Chiral metabolomics, particularly focusing on D-amino acids, is an emerging field in neuroscience research. mdpi.com The ability to accurately quantify enantiomeric forms of amino acids in biological samples is crucial for understanding their roles in health and disease. mdpi.comnih.gov Advances in chiral derivatization reactions coupled with LC-MS/MS analysis have improved the enantioselective quantification of these amino acids, enabling a more precise correlation between specific D-amino acid profiles and disease states. researchgate.net This enhanced analytical capability allows for a better understanding of neurological diseases and the effects of drugs on the brain. researchgate.net
Investigation of Neuroactive Properties and Receptor Interactions
D-Leucine, despite being an understudied amino acid, has demonstrated neuroactive properties. It has been observed to reduce long-term potentiation, a key mechanism in learning and memory, without affecting basal synaptic transmission in in vitro studies. nih.govnih.gov Investigations into its receptor interactions have been complex; while D-leucine did not compete for binding with cognate ligands in a screen of candidate neuronal receptors, suggesting a novel target, the D-amino acid activated taste receptor type 1 member 2/3 (TAS1R2/R3) was identified as a potential receptor. nih.govnih.govmdpi.comnih.gov However, studies with TAS1R2/R3 knockout mice indicated a more intricate role for this receptor or suggested the involvement of an as-yet-undiscovered receptor in mediating D-leucine's effects. mdpi.comnih.gov Furthermore, D-leucine has shown stereospecific interactions within the central nervous system. When injected into a cerebral ventricle, D-leucine was approximately 200 times more potent than L-leucine in inhibiting peptide transport system-1 (PTS-1), a system involved in transporting certain peptides out of the CNS. nih.gov This stereospecificity suggests a precise mechanism of action within the brain. nih.gov
Therapeutic Potential in Neurological Disorders, including Anti-seizure Effects
D-Leucine has shown significant therapeutic potential, particularly in the context of neurological disorders like epilepsy. Studies in mouse models have revealed its potent anti-seizure effects. nih.govnih.govmdpi.comresearchgate.nethopkinsmedicine.orgresearchgate.net Notably, D-leucine was effective in protecting mice when administered before the onset of seizures induced by kainic acid injection or 6Hz electroshock. nih.govresearchgate.netresearchgate.net More remarkably, unlike L-leucine, D-leucine was able to potently terminate seizures even after their onset. nih.govnih.govresearchgate.nethopkinsmedicine.orgresearchgate.net Its efficacy in suppressing ongoing seizures was comparable to that of diazepam, a commonly used anticonvulsant, but without the associated sedative effects. nih.govnih.govhopkinsmedicine.org These findings suggest that D-leucine could represent a novel class of anti-seizure agents, potentially acting through a signaling pathway distinct from those currently targeted by existing anti-seizure medications. nih.govnih.govhopkinsmedicine.org
However, it is important to note that D-leucine is metabolized relatively quickly in the brain, which might pose challenges for its chronic therapeutic application. mdpi.com In another context, the derivative acetyl-DL-leucine, a racemic mixture, has shown promise in improving symptoms of ataxia in patients with lysosomal storage disorders like Niemann-Pick disease type C1. oup.com While both enantiomers of acetyl-leucine were investigated, acetyl-L-leucine, when administered pre-symptomatically to Npc1−/− mice, delayed disease progression and extended lifespan, whereas acetyl-D-leucine did not, indicating that the L-enantiomer is the neuroprotective one in this specific disorder. oup.com
Table 1: Comparative Anti-seizure Effects of Leucine Enantiomers and Diazepam
| Agent | Pre-treatment Efficacy (Mouse Models) | Post-onset Seizure Termination (Mouse Models) | Sedative Effects | Potential Mechanism / Target |
| L-Leucine | Potent protection against induced seizures nih.govresearchgate.netresearchgate.net | Ineffective nih.govnih.govhopkinsmedicine.orgresearchgate.net | Not specified | Not inducing ketosis nih.gov |
| D-Leucine | Potent protection against induced seizures nih.govresearchgate.netresearchgate.net | Potently terminates ongoing seizures nih.govnih.govresearchgate.nethopkinsmedicine.orgresearchgate.net | None observed nih.govnih.govhopkinsmedicine.org | Novel target; reduces long-term potentiation nih.govnih.govmdpi.com |
| Diazepam | Not specified | Effective hopkinsmedicine.org | Sedative hopkinsmedicine.org | GABAergic system (known) |
Analytical Methodologies and Derivatization Strategies for D Leucinol Research
Enantioselective Analysis of D-Leucinol and Related Compounds
Enantioselective analysis is paramount for chiral compounds like this compound, as the biological activity and chemical properties of enantiomers can differ significantly. mdpi.comresearchgate.net The analytical approaches for enantioseparation can be broadly categorized into direct and indirect methods. Direct methods involve the use of chiral stationary phases (CSPs) in chromatographic techniques or chiral additives in the mobile phase. mdpi.comspincotech.commdpi.com For instance, leucinol-derived chiral stationary phases have been successfully prepared and utilized for the chiral separation of various π-acidic amino acid derivatives and π-basic compounds, demonstrating their utility in enantioselective analysis. nih.gov
Indirect methods, on the other hand, rely on the chemical transformation of enantiomers into diastereomers through derivatization with a chiral derivatizing reagent (CDR). mdpi.comresearchgate.netmdpi.comnih.govnih.govjst.go.jp The resulting diastereomers possess different physicochemical properties, allowing their separation on conventional achiral stationary phases, which are often more readily available and compatible with mass spectrometry. mdpi.comnih.gov This strategy is particularly valuable for analyzing trace levels of chiral compounds in complex matrices, such as biological samples. mdpi.com
Development of Chiral Derivatization Reagents for Enhanced Detection in Mass Spectrometry
Chiral derivatization reagents play a pivotal role in enhancing the detection capabilities and improving the sensitivity of this compound and related amino alcohols in mass spectrometry (MS). Derivatization can significantly improve ionization efficiency and chromatographic retention, leading to better separation and more robust quantification. acs.org
For amino alcohols, various derivatization strategies have been explored. Cyanuric chloride-based chiral derivatizing reagents have been successfully applied for the separation of diastereomers of amino alcohols, including DL-leucinol, using reversed-phase high-performance liquid chromatography (RP-HPLC). akjournals.com This method has shown the capability to detect L-leucinol impurities in this compound down to 0.003%. akjournals.com
Other common derivatization approaches for compounds containing amine and alcohol functionalities, such as this compound, include acylation. Perfluoroacylating agents like trifluoroacetyl (TFA), pentafluoropropionyl (PFP), heptafluorobutyryl (HFB), or pentafluorobenzoyl (PFBO) groups are often introduced to increase volatility and improve both chromatographic and mass spectral properties, particularly for gas chromatography-mass spectrometry (GC-MS) applications. researchgate.net Benzoyl chloride (BC) derivatization has also been optimized for the quantification of amine- and alcohol-containing metabolites in saline samples using ultrahigh performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). acs.org A key advantage of derivatization is the ability to create analyte-paired stable isotope-labeled internal standards (SIL-IS), which are essential for accurate absolute and relative quantification in complex matrices. acs.org
A summary of some chiral derivatization reagents and their applications for amino acids and amino alcohols is provided below:
| Derivatizing Reagent | Target Functional Group(s) | Primary Application / Technique | Key Advantage(s) | Citation(s) |
| N,N-dimethyl-L-leucine (L-DiLeu) tags | Amino acids | LC-MS/MS | Multiplexed absolute quantification, enhanced sensitivity | spincotech.com |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amino acids | RP-HPLC-MS/MS, TIMS-MS | Forms diastereomers, strong UV absorbance, widely used (Marfey's reagent) | mdpi.comnih.govnih.govjst.go.jpakjournals.com |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Amino acids | LC-MS/MS | Higher sensitivity and separation compared to l-FDAA | nih.govjst.go.jp |
| Cyanuric chloride-based CDRs | Amino alcohols | RP-HPLC | Mild derivatization, effective for D/L-leucinol separation | akjournals.com |
| Perfluoroacylating agents (TFA, PFP, HFB, PFBO) | Alcohols, Amines | GC-MS | Increase volatility, improve chromatographic and mass spectral properties | researchgate.net |
| Benzoyl Chloride (BC) | Amines, Alcohols | UHPLC-MS/MS | Improved chromatographic performance, allows analyte-paired SIL-IS | acs.org |
Advanced Chromatographic and Spectrometric Techniques for Stereoisomer Separation and Quantification
The separation and quantification of this compound and its stereoisomers leverage a range of advanced chromatographic and spectrometric techniques, often in hyphenated configurations to maximize resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for chiral separations. Both direct and indirect methods are widely employed. Direct separation utilizes chiral stationary phases (CSPs) that interact differentially with enantiomers, allowing their resolution. Examples include CROWNPAK CR-I(+) and CR-I(-) columns for D/L amino acids, which can achieve high-sensitivity analysis without derivatization. spincotech.com Leucinol-derived CSPs themselves have been developed and shown to be effective for chiral separation. nih.gov For indirect separation, RP-HPLC with C18 columns is frequently used after derivatization, as the formed diastereomers can be resolved on conventional achiral phases. nih.govnih.govakjournals.com A study demonstrated the successful separation of DL-leucinol diastereomers using RP-HPLC with a C18 column after derivatization with cyanuric chloride-based reagents. akjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) is a pivotal approach for the targeted chiral analysis of this compound and other chiral metabolites. mdpi.com This hyphenated technique offers high sensitivity and selectivity, which are crucial for detecting trace biomolecules in complex biological matrices. mdpi.com LC-MS/MS can effectively address challenges such as isobaric compounds and matrix effects, providing accurate quantification. beilstein-journals.org The use of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS is critical for precise quantification, as they compensate for variations in sample preparation and matrix effects. acs.orgbeilstein-journals.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC, often coupled with MS, is another powerful technique for amino alcohol separation, especially when derivatization enhances volatility. researchgate.net Acylation, as mentioned, is a common derivatization strategy to improve the GC properties of amino alcohols. researchgate.net
Ion Mobility Mass Spectrometry (IM-MS): Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a promising technique for separating isomeric ions in the gas phase based on their differential mobilities under an electric field. bc.edu This technique, combined with chiral derivatization (e.g., FDAA derivatization), has shown potential for chiral amino acid analysis, offering advantages in speed and sensitivity. akjournals.com While specific applications to this compound are less documented, the principles are transferable to similar chiral amino alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, NMR spectroscopy, particularly 1H NMR and 13C NMR, can also be employed for the quantification of organic and amino acids. researchgate.net this compound itself has been characterized using 1H NMR and 13C NMR, providing detailed structural information. rsc.org With appropriate calibration and advanced data processing techniques like Partial Least Squares (PLS) regression, NMR can offer satisfactory quantification with minimal sample preparation. researchgate.net
The selection of the most appropriate analytical methodology for this compound depends on factors such as the complexity of the sample matrix, the required sensitivity, and the presence of interfering compounds. Often, a combination of derivatization strategies and advanced chromatographic-spectrometric techniques is employed to achieve comprehensive and accurate enantioselective analysis.
Emerging Research Directions and Future Perspectives on D Leucinol
Discovery of Novel Chiral Frameworks Inspired by Unnatural Amino Acid Derivatives
The inherent chirality of D-Leucinol positions it as a crucial component in the development of novel chiral frameworks. Chiral molecules are essential in many fields, including pharmaceuticals and materials science, due to their ability to interact selectively with other chiral entities. This compound serves as a valuable chiral building block in asymmetric synthesis and in the construction of peptides and amino acids tcichemicals.comchemimpex.com.
Furthermore, this compound and its derivatives are being explored in the synthesis of chiral ionic liquids and their polymers. These leucinol-based chiral cationic surfactants have been successfully synthesized and characterized for their application in chiral separation techniques, such as micellar electrokinetic chromatography (MEKC) acs.org. Such developments highlight this compound's direct contribution to the creation of advanced chiral materials for specific applications, including the resolution of acidic analytes acs.org.
Advancements in Biocatalytic Production for Industrial and Pharmaceutical Applications
Biocatalysis has emerged as a highly sustainable, economical, and environmentally friendly alternative to traditional chemical synthesis for producing active pharmaceutical intermediates (APIs) and fine chemicals slideshare.netnih.govnih.govmedchemexpress.com. This compound, as an amino alcohol, and its related D-amino acids are increasingly being targeted for biocatalytic production due to their importance as chiral building blocks in the pharmaceutical industry highfine.com.
Significant advancements have been made in developing biocatalytic cascade routes for the stereoinversion of L-amino acids into their D-enantiomers. For example, efficient systems have been established to convert L-leucine (PubChem CID: 6106) into D-leucine (PubChem CID: 686) with high conversion rates and optical purity, often exceeding 99% enantiomeric excess (ee) nih.govnih.gov. These processes typically involve a multi-enzyme system, such as the combination of L-amino acid deaminase (LAAD) for oxidative deamination and D-amino acid dehydrogenase (DAADH) for stereoselective reductive amination, often coupled with a cofactor regeneration system nih.govnih.govmdpi.comresearchgate.net.
A notable example includes the conversion of 2-oxo-4-methylvaleric acid (PubChem CID: 782), a precursor to leucine (B10760876), into D-leucine with high yield and enantiomeric excess using engineered D-amino acid dehydrogenase mdpi.com. Such enzymatic approaches offer distinct advantages over chemical methods, including mild reaction conditions, high enantioselectivity, and reduced waste production nih.govnih.govrsc.org. The development of these biocatalytic systems is driven by advances in enzyme engineering, directed evolution, and high-throughput screening, which aim to improve enzyme robustness, substrate scope, and efficiency for industrial-scale applications slideshare.netnih.govnih.gov.
The table below summarizes key biocatalytic conversions related to this compound and D-amino acids:
| Substrate (L-form) | Product (D-form) | Enzyme System | Conversion (%) | Enantiomeric Excess (ee %) | Source |
| L-Leucine | D-Leucine | LAAD, DAADH | Quantitative | >99 | nih.govnih.gov |
| 2-oxo-4-methylvaleric acid | D-Leucine | DAADH | 99 | >99 | mdpi.com |
Interdisciplinary Research Integrating this compound in Supramolecular Chemistry and Materials Science
This compound's unique chemical structure, with its chiral center and reactive functional groups, makes it an attractive candidate for integration into interdisciplinary research areas such as supramolecular chemistry and materials science. These fields focus on designing and creating materials with specific properties through non-covalent interactions and precise molecular arrangement google.comchemscene.comthermofisher.comacs.orgacs.orgmedwinpublishers.com.
This compound, particularly in its protected form like Boc-D-leucinol, is actively being explored in the development of novel materials, including polymers, leveraging its distinct chemical characteristics chemimpex.comchemimpex.com. Its classification as a chiral building block further underscores its potential in creating advanced materials with specific chiral properties tcichemicals.comtcichemicals.com.
In supramolecular chemistry, the ability of molecules to self-assemble through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) is paramount acs.orgrsc.orgnih.gov. While direct examples of this compound in supramolecular self-assembly are emerging, related D-amino acid derivatives, such as D-leucine, have been studied in the context of inclusion complexation with modified β-cyclodextrins (PubChem CID: 444030). These studies demonstrate the enantioselective recognition capabilities of supramolecular systems, where modified cyclodextrins can differentiate between L- and D-leucine, highlighting the importance of chirality in host-guest interactions acs.orgacs.orgnankai.edu.cn. This principle can be extended to this compound, which, as an amino alcohol, could contribute to the formation of self-assembling structures like hydrogels, similar to how synthetic amino acids such as diphenylalanine form hydrogels through π-π stacking nih.gov.
The integration of this compound into materials science extends to the creation of functional materials with applications ranging from chiral separation to advanced bio-functional materials acs.orgaurorascientific.com. The exploration of this compound in these interdisciplinary domains is poised to yield innovative materials with tailored properties for diverse technological and biomedical applications.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 117.1894 g/mol | |
| Enantiomeric Purity | Chiral HPLC (≥98% ee) | |
| Stability (pH 7.4, 25°C) | >48 hours (UV-Vis monitoring) |
Q. Table 2. Comparative Catalytic Efficiency in Asymmetric Reactions
| Catalyst | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Aldol (isatins) | 92 | 12.5 | |
| L-Proline | Aldol (ketones) | 85 | 8.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
